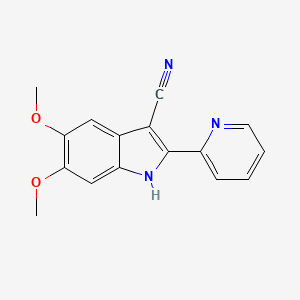
5,6-dimethoxy-2-(pyridin-2-yl)-1H-indole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethoxy-2-(pyridin-2-yl)-1H-indole-3-carbonitrile: is a heterocyclic compound that features an indole core substituted with methoxy groups at positions 5 and 6, a pyridin-2-yl group at position 2, and a carbonitrile group at position 3. Heterocyclic compounds like this one are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethoxy-2-(pyridin-2-yl)-1H-indole-3-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe carbonitrile group can be introduced using cyanation reactions .
Industrial Production Methods: Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger scales, ensuring high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to maintain consistent reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or aldehyde.
Substitution: The pyridin-2-yl group can participate in electrophilic aromatic substitution reactions, allowing further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines or aldehydes.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology and Medicine: In medicinal chemistry, 5,6-dimethoxy-2-(pyridin-2-yl)-1H-indole-3-carbonitrile has been investigated for its potential as an anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development .
Industry: The compound is used in the development of new materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (LEDs) .
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-2-(pyridin-2-yl)-1H-indole-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The indole core can mimic natural substrates of enzymes, allowing the compound to inhibit or activate specific biochemical pathways. The pyridin-2-yl group enhances binding affinity to certain receptors, while the carbonitrile group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
- 5,6-Dimethoxy-2-(pyridin-4-yl)-1H-indole-3-carbonitrile
- 5,6-Dimethoxy-2-(pyridin-3-yl)-1H-indole-3-carbonitrile
- 5,6-Dimethoxy-2-(pyridin-2-yl)-1H-benzo[D]imidazole
Uniqueness: 5,6-Dimethoxy-2-(pyridin-2-yl)-1H-indole-3-carbonitrile is unique due to the specific positioning of the pyridin-2-yl group, which influences its chemical reactivity and biological activity. The presence of both methoxy and carbonitrile groups further enhances its versatility in chemical synthesis and potential therapeutic applications .
Properties
Molecular Formula |
C16H13N3O2 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
5,6-dimethoxy-2-pyridin-2-yl-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C16H13N3O2/c1-20-14-7-10-11(9-17)16(12-5-3-4-6-18-12)19-13(10)8-15(14)21-2/h3-8,19H,1-2H3 |
InChI Key |
DOWOMRAFEROEPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(N2)C3=CC=CC=N3)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















